molecular formula C14H26O5 B12693181 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate CAS No. 85391-95-3

2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate

Katalognummer: B12693181
CAS-Nummer: 85391-95-3
Molekulargewicht: 274.35 g/mol
InChI-Schlüssel: YOGYDRXODPAZFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves esterification reactions. One common method includes the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis in the presence of esterases, leading to the formation of corresponding alcohols and acids. These hydrolysis products can further participate in metabolic pathways and biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate include:

The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Eigenschaften

CAS-Nummer

85391-95-3

Molekularformel

C14H26O5

Molekulargewicht

274.35 g/mol

IUPAC-Name

[2,2-dimethyl-3-(2-methylpropanoyloxy)propyl] 3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C14H26O5/c1-10(2)11(16)18-8-13(3,4)9-19-12(17)14(5,6)7-15/h10,15H,7-9H2,1-6H3

InChI-Schlüssel

YOGYDRXODPAZFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)OCC(C)(C)COC(=O)C(C)(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.